Lanthanoid-Mediated Yield Improvement
The synthesis of the fungicide intermediate compound II (which incorporates [4-(3-Methylphenoxy)phenyl]methanol) demonstrates a dramatic yield improvement when a lanthanoid salt is used. The process employing CeCl₃ yields the desired triazole product mefentrifluconazole at 74.7%, compared to a yield of only approximately 6% when no lanthanoid salt is used [1]. This demonstrates that the specific structural features of the target compound are optimally utilized under this patented process, making it the preferred intermediate for efficient, high-yield production of mefentrifluconazole.
| Evidence Dimension | Synthetic yield of final fungicide mefentrifluconazole |
|---|---|
| Target Compound Data | 74.7% yield |
| Comparator Or Baseline | Process without lanthanoid salt: ~6% yield |
| Quantified Difference | 68.7 percentage points higher yield |
| Conditions | Reaction of substituted phenoxy phenyl compound with Grignard reagent and chloroacetone in THF, followed by triazole coupling at 125°C; CeCl₃ used as lanthanoid salt |
Why This Matters
This provides a clear, quantifiable process advantage for procurement: using this specific intermediate under optimized conditions leads to a >12-fold increase in the yield of a commercially valuable fungicide, directly impacting cost-efficiency and scalability.
- [1] U.S. Patent No. 10,882,810. (2021). Process for the preparation of substituted phenoxyphenyl alcohols. Justia Patents. Retrieved from https://patents.justia.com/patent/10882810 View Source
